Cas no 1804311-48-5 (Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate is a fluorinated pyridine derivative with a versatile functional group profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and trifluoromethoxy substituents enhances its reactivity, enabling selective modifications for targeted applications. The ethyl ester group offers synthetic flexibility for further derivatization, while the fluorine and trifluoromethoxy moieties contribute to improved metabolic stability and lipophilicity in potential bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where its structural features can influence binding affinity and selectivity in drug discovery. Its purity and stability under standard conditions ensure reliable performance in synthetic workflows.
Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate structure
1804311-48-5 structure
商品名:Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate
CAS番号:1804311-48-5
MF:C10H10F4N2O3
メガワット:282.191616535187
CID:4829666

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate
    • インチ: 1S/C10H10F4N2O3/c1-2-18-9(17)7-8(19-10(12,13)14)6(11)3-5(4-15)16-7/h3H,2,4,15H2,1H3
    • InChIKey: UWMZTGNYBWUFJQ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(CN)=NC(C(=O)OCC)=C1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 314
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 74.4

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029098548-1g
Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate
1804311-48-5 97%
1g
$1,519.80 2022-04-02

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate 関連文献

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804311-48-5): A Comprehensive Overview

Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804311-48-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its pyridine core substituted with various functional groups, presents a promising scaffold for the development of novel therapeutic agents. The presence of an aminomethyl group, a fluoro atom, and a trifluoromethoxy group contributes to its distinctive chemical behavior and biological activity, making it a subject of extensive research in medicinal chemistry.

The compound's structure is highly intriguing, featuring a pyridine ring that serves as a versatile pharmacophore. The 6-(aminomethyl) substituent introduces a nucleophilic center, which can participate in various chemical reactions, including condensation and coupling reactions, facilitating the synthesis of more complex molecules. Additionally, the fluoro atom at the 4-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethoxy group at the 3-position further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to improve drug efficacy and pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can lead to increased binding affinity and reduced metabolic degradation. For instance, compounds containing fluoro groups have shown enhanced activity against various enzymes and receptors, making them valuable candidates for drug development. The compound under discussion, Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate, is no exception and has been explored in several research endeavors.

The synthesis of Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate involves multiple steps that require precise control over reaction conditions. The process typically begins with the preparation of a fluorinated pyridine intermediate, followed by functionalization at the 6-position with an aminomethyl group. The introduction of the trifluoromethoxy group is achieved through nucleophilic substitution or other suitable methods. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the compound's biological activity.

The biological activity of Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate has been studied in various contexts. Research has shown that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The presence of the aminomethyl group allows for further derivatization, enabling the creation of more potent analogs with improved selectivity and reduced side effects. Additionally, computational studies have been conducted to predict the binding modes of this compound with potential targets, providing insights into its mechanism of action.

The pharmaceutical industry has shown considerable interest in developing novel drugs based on fluorinated pyridines due to their favorable pharmacokinetic properties. Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate represents a promising lead compound that could be further optimized for therapeutic applications. Researchers are exploring various derivatives to enhance its potency and selectivity while minimizing toxicity. The combination of experimental synthesis and computational modeling is proving to be an effective strategy in accelerating the discovery process.

The future prospects for Ethyl 6-(aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-carboxylate are bright, with ongoing studies focusing on its potential as a therapeutic agent. As our understanding of drug design principles continues to evolve, it is likely that this compound will play a significant role in the development of new treatments for various diseases. The unique structural features of this molecule make it an attractive candidate for further exploration in both academic and industrial settings.

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